4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate
Overview
Description
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate is a heterocyclic compound that features an imidazole ring. Imidazole derivatives are known for their broad range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia, followed by subsequent modifications to introduce the amino and hydroxy groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic structure with broad biological activities.
Benzimidazole: Known for its antiviral and anticancer properties.
Thiazole: Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-dihydroxy-5,5-dimethyl-2-phenylimidazolidin-4-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2)10(12)13(15)9(14(11)16)8-6-4-3-5-7-8/h3-7,9,12,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFMOHNPKVCHDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=N)N(C(N1O)C2=CC=CC=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370680 | |
Record name | 5-Imino-4,4-dimethyl-2-phenylimidazolidine-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257932-10-8 | |
Record name | 5-Imino-4,4-dimethyl-2-phenylimidazolidine-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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